4-Methyl-1-octyn-4-ol
Overview
Description
4-Methyl-1-octyn-4-ol is a chemical compound with the CAS number 22128-43-4 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves the use of metallic magnesium and anhydrous tetrahydrofuran in a glass reactor .Molecular Structure Analysis
The molecular formula of this compound is C9H16O . The InChI code is 1S/C9H16O/c1-4-6-8-9(3,10)7-5-2/h2,10H,4,6-8H2,1,3H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 140.23 . The compound should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Corrosion Inhibition
One of the significant applications of acetylenic alcohols, including compounds similar to 4-Methyl-1-octyn-4-ol, is in the field of corrosion inhibition. For instance, the use of 1-octyn-3-ol has shown promising results in inhibiting nickel corrosion. This effectiveness is observed in acid environments, such as deaerated HCl or H2SO4 solutions, and is attributed to the formation of polymeric films on metal surfaces (Frignani, Monticelli, & Trabanelli, 1998).
Synthesis and Spectroscopic Analysis
The synthesis and spectroscopic analysis of compounds structurally related to this compound have been a subject of study. For instance, the synthesis of 4-(4-n-hexyloxyphenyl) − 2-methyl-3-butyn-2-ol, and its analysis using quantum mechanical calculations, highlights its application in laboratory reagent development and optical parameter determination (Ajay Praveenkumar et al., 2021).
Pheromone Research
Similar molecules, such as stereoisomers of 3-methyl-octan-4-ol and 5-methyl-octan-4-ol, have been explored in the context of pheromone chirality for certain species of weevils. These studies contribute significantly to our understanding of insect behavior and can be leveraged for pest management strategies (Perez et al., 1994).
Mosquito Attraction Research
In the field of entomology, the structural analogs of this compound are examined for their mosquito-attracting properties. This research aids in the development of more effective mosquito traps and control methods, potentially impacting public health by reducing mosquito-borne diseases (Cilek et al., 2012).
Solid-State Chemistry and Material Synthesis
The exploration of porous manganese oxide materials in solid-state chemistry, where the properties of compounds like this compound can be relevant, leads to potential applications in catalysis, adsorption, sensors, batteries, and more. These studies are crucial for the development of new materials with unique electrical and catalytic properties (Suib, 2008).
Mechanism of Action
Pharmacokinetics
Some general properties can be inferred from its structure :
- Absorption : The compound is likely to have high gastrointestinal absorption due to its lipophilic nature .
- Distribution : It is expected to permeate the blood-brain barrier due to its lipophilicity .
- Metabolism : The compound is not a known substrate or inhibitor for any of the major cytochrome P450 enzymes .
- Excretion : The route of excretion for this compound is currently unknown .
Result of Action
The molecular and cellular effects of 4-Methyl-1-octyn-4-ol are currently unknown due to the lack of research in this area .
Action Environment
Like many other organic compounds, its stability could potentially be affected by factors such as temperature, ph, and exposure to light .
Safety and Hazards
4-Methyl-1-octyn-4-ol is classified under the GHS07 hazard class . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . In case of accidental release, it is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
4-methyloct-1-yn-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-4-6-8-9(3,10)7-5-2/h2,10H,4,6-8H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNNGOBVFMFPNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447950 | |
Record name | 1-Octyn-4-ol, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22128-43-4 | |
Record name | 4-Methyl-1-octyn-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22128-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octyn-4-ol, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.